molecular formula C16H12FN3O2S B2441747 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-69-8

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No. B2441747
CAS RN: 392244-69-8
M. Wt: 329.35
InChI Key: WCFHLRWVIJMDEP-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, also known as FPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTA is a member of the thiadiazole family of compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. ERα plays a crucial role in breast cancer progression, making this finding significant for potential therapeutic interventions .

Antimicrobial Properties

Pyrazoles and their derivatives are known for their antimicrobial activity. While further research is needed, this compound could contribute to combating bacterial and fungal infections .

Anti-Inflammatory Potential

Inflammation is a key factor in various diseases. Pyrazoles have demonstrated anti-inflammatory effects, and this compound might be explored for its ability to modulate inflammatory pathways .

Antioxidant Function

Antioxidants protect cells from oxidative stress. Although specific data on this compound’s antioxidant properties are scarce, its structural features suggest potential antioxidant activity .

Cytotoxicity and Anti-Tumor Effects

Pyrazoles have been investigated for their cytotoxicity against cancer cells. This compound could be studied further to assess its impact on tumor growth and cell viability .

Analgesic Properties

While not extensively explored, pyrazoles have been associated with analgesic effects. Investigating this compound’s pain-relieving potential could yield interesting results .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide may also interact with various biological targets.

Mode of Action

The specific interactions and resulting changes would depend on the nature of the targets .

Biochemical Pathways

Similar compounds have been found to disrupt processes related to dna replication , suggesting that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide may also influence DNA-related pathways and their downstream effects.

Result of Action

Similar compounds have demonstrated antiviral activities , suggesting that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide may also have potential therapeutic applications.

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFHLRWVIJMDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

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